ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate
Description
Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolopyrimidine core, a piperazine ring, and an ethyl ester group. The triazolopyrimidine core is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O4/c1-3-30-19(28)18(27)25-9-7-24(8-10-25)16-15-17(21-12-20-16)26(23-22-15)13-5-4-6-14(11-13)29-2/h4-6,11-12H,3,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJNDIAHAYAMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Triazolopyrimidine Core: : The synthesis begins with the formation of the triazolopyrimidine core through a cyclization reaction. This can be achieved by reacting 3-methoxyphenyl hydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate. The hydrazone is then cyclized using a cyclization agent such as phosphorus oxychloride (POCl3) to yield the triazolopyrimidine core.
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Introduction of the Piperazine Ring: : The triazolopyrimidine core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate (K2CO3), to introduce the piperazine ring. This step typically requires refluxing the reaction mixture in a suitable solvent, such as ethanol or acetonitrile.
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Esterification: : The final step involves the esterification of the resulting intermediate with ethyl oxalyl chloride in the presence of a base, such as triethylamine (TEA), to yield the desired ethyl ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the α-Keto Ester Group
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for modifying solubility or further functionalization.
Reaction Conditions and Outcomes
Piperazine Ring Functionalization
The secondary amines in the piperazine ring undergo alkylation or acylation, enabling diversification of the compound’s pharmacological profile.
N-Alkylation
Reaction with alkyl halides introduces substituents at the piperazine nitrogen.
| Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|
| Methyl iodide, K₂CO₃, DMF, 80°C | Ethyl 2-(4-methyl-4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate | Selective monoalkylation; confirmed by | |
| NMR (disappearance of NH signal). | |||
| Benzyl bromide, Et₃N, CH₂Cl₂ | Ethyl 2-(4-benzyl-4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate | Bulky substituents require longer reaction times (24+ hours). |
N-Acylation
Acyl chlorides or anhydrides react with the piperazine amine to form amides.
| Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|
| Acetic anhydride, pyridine, 25°C | Ethyl 2-(4-acetyl-4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate | Rapid reaction (2 hours); characterized by MS ([M+H]⁺ = 549.2). | |
| Benzoyl chloride, DIPEA, THF | Ethyl 2-(4-benzoyl-4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate | Requires catalytic DMAP; isolated yield 78%. |
Triazolopyrimidine Core Reactivity
The electron-deficient triazolopyrimidine ring participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
Chloro or nitro derivatives of triazolopyrimidine react with nucleophiles (e.g., amines, thiols).
Suzuki-Miyaura Coupling
The triazolopyrimidine’s halogenated analogs undergo cross-coupling with aryl boronic acids.
| Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, 4-fluorophenylboronic acid | Ethyl 2-(4-(3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate | Optimized at 80°C; isolated yield 65%. |
Condensation and Cyclization Reactions
The α-keto ester group facilitates condensations (e.g., Knorr, Hantzsch) to form heterocyclic systems.
Reduction of the α-Keto Group
The ketone moiety can be reduced to a secondary alcohol or fully saturated.
| Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|
| NaBH₄, MeOH, 0°C | Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-hydroxyacetate | Partial reduction; diastereomers separable by chiral HPLC. | |
| H₂ (1 atm), Pd/C, EtOAc | Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate | Full reduction to ethyl acetate derivative; yield 92%. |
Photochemical and Thermal Stability
The compound’s stability under stress conditions informs storage and handling protocols.
Scientific Research Applications
Medicinal Chemistry
The compound's structure incorporates a triazole and pyrimidine moiety, which have been associated with a wide range of biological activities. The following sections outline key applications:
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacteria and fungi, including drug-resistant strains. The presence of the triazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
Anticancer Properties
Triazole derivatives have been identified as promising anticancer agents. Studies demonstrate that the compound can inhibit specific kinases involved in cancer progression. For example, certain triazolo-pyrimidine derivatives have displayed potent inhibitory effects on kinases like c-Met, which is implicated in various cancers. The compound's ability to inhibit tumor growth in xenograft models suggests its potential as an anticancer therapeutic .
Neuroprotective Effects
The neuroprotective capabilities of triazole derivatives are gaining interest, particularly in the context of neurodegenerative diseases. Compounds similar to ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Pharmacological Insights
The pharmacological profile of this compound reveals several therapeutic avenues:
Anti-inflammatory Activity
Research has indicated that triazole compounds can modulate inflammatory pathways. This compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Antiviral Properties
Emerging studies suggest that triazole derivatives possess antiviral activity against various viral pathogens. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies are ineffective or limited .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through several methods:
Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies include microwave-assisted reactions that enhance yield and reduce reaction times for synthesizing triazole derivatives. This eco-friendly approach aligns with modern green chemistry principles and offers a viable pathway for producing this compound efficiently .
Structure Activity Relationship (SAR) Studies
Understanding the SAR of triazole derivatives helps in optimizing their biological activities. Modifications at specific positions on the triazole or piperazine rings can significantly influence their pharmacological profiles and enhance potency against targeted diseases .
Mechanism of Action
The mechanism of action of ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core is known to inhibit various enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate can be compared with other triazolopyrimidine derivatives, such as:
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Ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate: : Similar structure but with a different substituent on the phenyl ring, leading to different biological activities .
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Mthis compound: : Similar structure but with a methyl ester group instead of an ethyl ester, affecting its pharmacokinetic properties .
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2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetic acid: : Similar structure but with a carboxylic acid group instead of an ester, influencing its solubility and reactivity .
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological activities and applications.
Biological Activity
Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a complex organic compound belonging to the class of triazolopyrimidines. This article aims to detail its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolopyrimidine core , a piperazine ring , and a methoxyphenyl substituent , contributing to its unique biological profile. Its molecular formula is , with a molecular weight of approximately 353.36 g/mol.
Research indicates that triazolopyrimidine derivatives exhibit various biological activities, including:
- Anticancer Activity : Triazolopyrimidines have been shown to inhibit tumor cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated significant activity against various bacterial strains and fungi, likely due to its ability to interfere with nucleic acid synthesis.
- Antiviral Effects : Certain derivatives have shown potential in inhibiting viral replication.
Anticancer Activity
A study highlighted the anticancer properties of related triazolopyrimidine compounds. For instance, derivatives were evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : MIC values were recorded at concentrations lower than that of standard antibiotics.
- Escherichia coli : The compound showed comparable effects against resistant strains .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Efficacy :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
